molecular formula C17H24N2OS B2364548 (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396891-16-9

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2364548
CAS No.: 1396891-16-9
M. Wt: 304.45
InChI Key: PWGJTXSPTZQMFS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a thiophene ring, a diisopropylamino group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Alkyne Intermediate: Starting with a suitable alkyne precursor, the compound can be synthesized through a series of reactions involving halogenation, substitution, and coupling reactions.

    Introduction of the Diisopropylamino Group: The diisopropylamino group can be introduced through nucleophilic substitution reactions.

    Formation of the Acrylamide Moiety: The acrylamide group can be formed through amide coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor in polymerization reactions.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against certain biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(diisopropylamino)but-2-yn-1-yl)acrylamide: Lacks the thiophene ring.

    (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-phenylacrylamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide may impart unique electronic and steric properties, potentially enhancing its reactivity and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(E)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-14(2)19(15(3)4)12-6-5-11-18-17(20)10-9-16-8-7-13-21-16/h7-10,13-15H,11-12H2,1-4H3,(H,18,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJTXSPTZQMFS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C=CC1=CC=CS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC#CCNC(=O)/C=C/C1=CC=CS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.